N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic system known for its role in medicinal chemistry, particularly as kinase inhibitors or enzyme modulators . The core structure is substituted with:
- A 3-ethyl group at position 2.
- A 4-oxo moiety, contributing to hydrogen-bonding interactions.
- An acetamide side chain at position 5, linked to an N-(5-chloro-2,4-dimethoxyphenyl) group. The chloro and methoxy substituents modulate electronic properties and solubility .
The compound’s molecular weight is approximately 518.0 g/mol (estimated from analogous structures in and ). Its synthesis likely involves cyclization and acetylation steps, as seen in related pyrrolopyrimidine derivatives .
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O4/c1-4-28-14-26-22-16(15-8-6-5-7-9-15)12-29(23(22)24(28)31)13-21(30)27-18-10-17(25)19(32-2)11-20(18)33-3/h5-12,14H,4,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPUTHDRMXHYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer and anti-inflammatory activities, supported by recent research findings and data tables.
The compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| CAS Number | 1251581-07-3 |
| Molecular Formula | C22H24ClN3O5 |
| Molecular Weight | 477.961 g/mol |
| Structure |  : The compound exhibited an IC50 value of 12.5 µM, indicating effective inhibition of cell proliferation.
- NCI-H460 (Lung Cancer) : The IC50 was recorded at 42.30 µM, showing moderate activity against this cell line.
- SF-268 (Brain Cancer) : Similar inhibitory effects were observed, further supporting its anticancer potential.
These findings suggest that this compound may act through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .
The mechanism through which this compound exerts its biological activity is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer progression and inflammation:
- DNA Binding : The compound's structure allows for potential binding to DNA, disrupting replication in cancer cells.
- Kinase Inhibition : It may inhibit certain kinases that are critical for tumor growth and survival .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Study on Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Safety Profile Assessment : Toxicity studies have indicated that the compound exhibits low toxicity levels in non-cancerous cell
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 477.96 g/mol. The compound features a chloro-substituted aromatic ring and a pyrrolopyrimidine core, which are known to enhance biological activity through various mechanisms.
Pharmacological Applications
-
Anticancer Activity
- Several studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) with low toxicity towards normal cells (NIH-3T3) .
- The mechanism of action may involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Properties
- Antioxidant Activity
Case Studies and Research Findings
Synthesis and Structure-Activity Relationship
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide involves multi-step reactions that allow for modifications to enhance its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's efficacy and safety profile.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetamide Group
The acetamide moiety undergoes nucleophilic substitution reactions under basic conditions. For example:
-
Hydrolysis : Treatment with aqueous NaOH yields the corresponding carboxylic acid derivative.
-
Aminolysis : Reacts with primary amines (e.g., methylamine) to form substituted amides.
Table 1: Reaction Conditions for Acetamide Substitution
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | 2M NaOH, 80°C, 4h | Carboxylic acid derivative | 78–85 |
| Aminolysis | CH₃NH₂, DMF, 60°C, 6h | N-methylacetamide analog | 65–72 |
Electrophilic Aromatic Substitution (EAS) on the Aryl Rings
The electron-rich 5-chloro-2,4-dimethoxyphenyl group undergoes regioselective EAS:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy groups .
-
Halogenation : N-Bromosuccinimide (NBS) in DMF selectively brominates the phenyl ring at the 7-position .
Table 2: EAS Reactivity of Aryl Substituents
| Reaction | Position Modified | Key Reagents | Selectivity Factor |
|---|---|---|---|
| Nitration | Para to -OCH₃ | HNO₃, H₂SO₄, 0°C | >90% |
| Bromination | C-7 of pyrrolo[3,2-d]pyrimidine | NBS, DMF, 50°C | 85% |
Oxidation and Reduction of the Pyrrolopyrimidine Core
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Oxidation : The 4-oxo group can be further oxidized to a carbonyl or carboxyl group using KMnO₄ under acidic conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolo double bond, yielding a saturated analog.
Mechanistic Insight :
The 3-ethyl group sterically hinders oxidation at the 4-position, necessitating harsh conditions (e.g., KMnO₄ in H₂SO₄).
Cross-Coupling Reactions
The 7-phenyl group participates in Suzuki-Miyaura couplings when brominated:
text**Example Protocol**: 1. Brominate at C-7 using NBS/DMF. 2. React with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis[3][4].
Table 3: Cross-Coupling Efficiency
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄ | 88 |
| 3-Cl-C₆H₄B(OH)₂ | PdCl₂(dppf) | 76 |
Ring-Opening Reactions
Under acidic conditions (HCl/EtOH), the pyrrolo[3,2-d]pyrimidine ring opens to form linear diamino intermediates, which can recyclize with electrophiles (e.g., aldehydes).
Functionalization of the Ethyl Side Chain
The 3-ethyl group undergoes:
-
Oxidation : TEMPO/NaOCl converts it to a carboxylic acid.
-
Halogenation : Radical bromination (NBS, AIBN) yields 3-bromoethyl derivatives.
Key Research Findings:
-
The chloro substituent on the dimethoxyphenyl group deactivates the ring toward electrophilic substitution but enhances stability against metabolic degradation .
-
Microwave-assisted synthesis improves reaction efficiency (e.g., 20-minute coupling vs. 6-hour conventional heating).
-
Computational modeling predicts strong binding affinity for kinase targets due to the planar pyrrolopyrimidine core .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Findings from Comparative Analysis
Position 3 Substituents: The target compound’s 3-ethyl group offers a balance between steric bulk and metabolic stability. In contrast, the 3-methoxypropyl group in may increase solubility but could introduce metabolic liabilities (e.g., oxidation). Bulkier groups, like dipentylamino in , may reduce membrane permeability .
Acetamide Side Chain :
- The N-(5-chloro-2,4-dimethoxyphenyl) group in the target compound provides electron-withdrawing (Cl) and electron-donating (OCH₃) effects, optimizing interactions with polar residues in target proteins . The trifluoromethyl group in enhances lipophilicity but may reduce solubility.
The DPP4 inhibitor BMS-767778 demonstrates how core flexibility (pyrrolo[3,4-b]pyridine vs. pyrrolo[3,2-d]pyrimidine) influences target selectivity.
Crystallographic and Conformational Insights :
- The Cambridge Structural Database (CSD) and studies on ring puckering suggest that substituents at position 3 influence the planarity of the pyrrolopyrimidine core, affecting molecular packing and solubility. For example, the 3-ethyl group in the target compound may promote a semi-planar conformation, facilitating crystal lattice formation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction conditions be optimized for improved yields?
- Answer: The synthesis typically involves multi-step routes, including cyclocondensation of substituted pyrrolo-pyrimidine precursors with chloroacetamide derivatives. For example, highlights the use of N-arylsubstituted α-chloroacetamides in nucleophilic substitution reactions to introduce the acetamide moiety. Optimization strategies include:
- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions.
- Catalyst selection : Using triethylamine or DMAP to enhance reaction efficiency.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
Yield improvements (e.g., from 50% to 70%) are achievable via Design of Experiments (DoE) to identify critical parameters like solvent polarity and stoichiometry ratios .
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- Answer:
- 1H/13C NMR : Assignments of aromatic protons (δ 7.2–7.6 ppm for phenyl groups) and methoxy signals (δ 3.8–4.0 ppm) confirm substituent positions .
- X-ray crystallography : SHELX software ( ) refines structures using single-crystal data. For example, reports a mean C–C bond length of 0.005 Å and R factor = 0.054, validated via SHELXL refinement.
- LC-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 362.0 in ) verify molecular weight.
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as disorder in the pyrrolo-pyrimidine core?
- Answer: Disordered regions (e.g., in the 3-ethyl group) require advanced refinement strategies:
- Twinning analysis : Use SHELXD ( ) to detect twinning and apply HKLF5 format for data integration.
- Hydrogen-bonding networks : emphasizes graph-set analysis to identify stabilizing interactions (e.g., N–H···O bonds), which guide disorder modeling.
- CSD validation : Compare bond lengths/angles against Cambridge Structural Database entries (e.g., similar pyrrolo-pyrimidine derivatives in ) to flag outliers.
Q. What methodologies are used to analyze the impact of hydrogen bonding on solid-state stability and solubility?
- Answer:
- Thermogravimetric analysis (TGA) : Correlate melting points (e.g., 190–191°C in ) with hydrogen-bonding strength.
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···π interactions in ) using CrystalExplorer.
- Solubility prediction : Apply Hansen solubility parameters, considering hydrogen-bond donor/acceptor counts from crystallographic data .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in related pyrrolo-pyrimidine derivatives?
- Substituent scanning : Replace the 3-ethyl group with bulkier alkyl chains to enhance target affinity.
- Electron-withdrawing groups : Introduce chloro or fluoro substituents (e.g., 5-chloro in ) to modulate electron density and binding.
- In vitro assays : Use IC50 values from enzyme inhibition assays to prioritize analogs, followed by PK/PD modeling for lead selection.
Q. What strategies address dynamic ring puckering in the pyrrolo-pyrimidine core during conformational analysis?
- Answer:
- DFT calculations : Optimize puckering coordinates ( ) using Gaussian at the B3LYP/6-31G* level to map energy minima.
- Variable-temperature NMR : Observe coalescence of diastereotopic protons (e.g., δ 2.03 ppm in ) to estimate ring-flipping barriers.
- X-ray restraint refinement : Apply TLS parameters in SHELXL to model anisotropic displacement parameters for flexible regions .
Methodological Considerations
- Data contradiction resolution : Cross-validate NMR and X-ray results. For instance, if crystallography suggests planar geometry but NMR indicates puckering, perform QM/MM simulations to reconcile differences .
- Purity validation : Use orthogonal techniques (HPLC, HRMS) for intermediates, as described in (PubChem data).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
